4-(2-Hydroxyphenyl)-3-methylbenzoic acid
Description
Properties
IUPAC Name |
4-(2-hydroxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-8-10(14(16)17)6-7-11(9)12-4-2-3-5-13(12)15/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIVXDAWCCVZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688665 | |
| Record name | 2'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141473-81-5 | |
| Record name | 2'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
A traditional route involves Friedel-Crafts acylation to introduce the hydroxyphenyl group. Starting with 3-methylbenzoic acid, the carboxylic acid group is first protected as a methyl ester to prevent undesired side reactions. The esterified derivative undergoes acylation at the 4-position using 2-hydroxyphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Subsequent hydrolysis of the ester group regenerates the carboxylic acid functionality.
Key Reaction Conditions
-
Catalyst : Anhydrous AlCl₃ (1.2 equiv)
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Solvent : Dichloromethane (DCM), 0°C to room temperature
This method, while straightforward, faces challenges in regioselectivity due to competing acylation at the 5-position of the benzoic acid core. Purification via column chromatography is often required to isolate the desired isomer.
Modern Catalytic Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
A more efficient approach employs Suzuki-Miyaura cross-coupling to directly introduce the 2-hydroxyphenyl group. The synthesis begins with 4-bromo-3-methylbenzoic acid, which is esterified to enhance solubility and reactivity. The brominated ester reacts with 2-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form the biaryl structure. Final hydrolysis yields the target compound.
Optimized Parameters
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : Aqueous Na₂CO₃ (2.0 equiv)
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Solvent : Toluene/ethanol (3:1), 80°C, 12 h
This method offers superior regiocontrol compared to Friedel-Crafts acylation and minimizes byproduct formation. However, the cost of palladium catalysts and boronic acid reagents remains a limitation for large-scale synthesis.
One-Pot Tandem Reactions
Sequential Methylation and Hydroxylation
Recent advances utilize tandem reactions to streamline synthesis. In a one-pot procedure, 4-hydroxy-3-methylbenzoic acid is subjected to methylation at the hydroxyl group using dimethyl sulfate, followed by directed ortho-metalation (DoM) to introduce the hydroxyphenyl moiety. Titanium tetraisopropoxide (Ti(OiPr)₄) and n-BuLi facilitate the metalation step, enabling coupling with 2-methoxyphenyl electrophiles. Acidic workup simultaneously removes protecting groups.
Performance Metrics
This method reduces intermediate isolation steps but requires precise control of reaction conditions to avoid over-metalation.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 45–55 | Moderate | High | Limited |
| Suzuki Coupling | 68–72 | High | Moderate | Feasible |
| One-Pot Tandem | 60–65 | High | Moderate | Optimizable |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
4-(2-Hydroxyphenyl)-3-methylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, it can be transformed into derivatives that exhibit anti-inflammatory and analgesic properties, making it valuable in drug development.
Case Study: Synthesis of Anti-Inflammatory Agents
Research has demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. A study showed that modifying the compound's structure enhanced its COX-2 selectivity, leading to promising candidates for treating inflammatory diseases .
Materials Science
Polymer Development
The compound is utilized in the formulation of polymers and coatings due to its ability to impart specific mechanical and thermal properties. Its hydroxyl group can participate in hydrogen bonding, enhancing the adhesion and compatibility of polymer blends.
Data Table: Properties of Polymers Modified with this compound
| Property | Value | Notes |
|---|---|---|
| Glass Transition Temperature (Tg) | 120 °C | Improved thermal stability |
| Tensile Strength | 50 MPa | Enhanced mechanical strength |
| Water Absorption | 5% | Reduced permeability |
Biological Studies
Enzyme Interaction Studies
In biological research, this compound is used as a probe molecule to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms.
Case Study: Cytochrome P450 Enzyme Interactions
A study involving cytochrome P450 enzymes demonstrated that this compound could be effectively demethylated by CYP199A4, providing insights into its metabolism and potential toxicity . The kinetic parameters obtained from these studies help in understanding how structural modifications affect enzyme affinity.
Industrial Chemistry
Synthesis of Specialty Chemicals
In industrial applications, this compound is employed as a building block for synthesizing specialty chemicals. Its versatile reactivity allows for the creation of complex molecules used in various sectors, including agriculture and cosmetics.
Case Study: Production of Agrochemicals
The compound has been explored as an intermediate in the synthesis of agrochemicals that target specific pests while minimizing environmental impact. Research indicates that derivatives exhibit effective insecticidal properties, highlighting their potential use in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxy group can participate in hydrogen bonding with biological macromolecules, influencing their structure and function. Additionally, the carboxylic acid group can form ionic interactions with positively charged sites on proteins or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) 4-Hydroxybenzoic Acid (4-HBA)
- Structure : A hydroxyl group at the 4-position of benzoic acid.
- Properties : Widely used in pharmaceuticals and preservatives. Its simpler structure lacks the methyl and hydroxyphenyl substituents present in the target compound .
b) 3-Methoxy-4-methylbenzoic Acid
- Structure : Methoxy group at 3-position, methyl at 4-position.
- Properties: Similar molecular weight (~180 g/mol) to the target compound but with a methoxy group instead of a hydroxyphenyl substituent.
c) Deferasirox
- Structure : Contains a 3,5-bis(2-hydroxyphenyl)-1,2,4-triazole scaffold linked to benzoic acid.
- Properties : Clinically used as an iron chelator. The hydroxyphenyl groups enable strong iron binding, a feature that 4-(2-Hydroxyphenyl)-3-methylbenzoic acid may partially share due to its ortho-hydroxyl group .
Physicochemical Properties
A comparison of key physicochemical parameters is inferred from analogs:
*Estimated based on structural analogs.
Biological Activity
4-(2-Hydroxyphenyl)-3-methylbenzoic acid, also known as a derivative of benzoic acid, has garnered attention in the scientific community due to its diverse biological activities. This compound is characterized by its unique functional groups that contribute to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a hydroxyl group (-OH) on the aromatic ring, which is crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds with hydroxyl groups exhibit significant antioxidant properties. The presence of the hydroxyl group in this compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that similar compounds can achieve high inhibition rates against DPPH radicals, suggesting potential applications in preventing oxidative damage in cells .
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated against various bacterial strains. In one study, the compound demonstrated effective minimum inhibitory concentrations (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound could inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly through its interaction with inflammatory pathways. It may inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators. This mechanism suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves up-regulation of apoptotic markers and down-regulation of anti-apoptotic proteins, leading to cell cycle arrest and subsequent cell death .
Case Studies
- Cell Cycle Inhibition : A study demonstrated that derivatives of similar compounds inhibited cell cycle progression in HeLa cells by activating p21(WAF1) and inhibiting cyclin D1 expression .
- Viral Inhibition : Another investigation revealed that related compounds exhibited significant antiviral activity against specific viruses by reducing their replication rates significantly .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| This compound | C₁₅H₁₄O₃ | High | Effective against S. aureus | Yes |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | Moderate | Effective against E. coli | Yes |
| 3-Methyl-4-hydroxybenzoic acid | C₈H₈O₃ | Low | Limited effectiveness | No |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 4-(2-hydroxyphenyl)-3-methylbenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the hydroxyphenyl and methyl groups onto the benzoic acid core. Optimization includes adjusting catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts), temperature (80–120°C), and solvent polarity (e.g., dichloromethane or DMF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product .
Q. Which spectroscopic techniques are most reliable for confirming the substituent positions and structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can resolve methyl (δ ~2.3 ppm) and hydroxyl protons (δ ~9–10 ppm). NOESY correlations confirm spatial proximity of substituents.
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) validate the benzoic acid core.
- X-ray crystallography : Provides unambiguous confirmation of substituent positions and hydrogen-bonding patterns (e.g., intramolecular H-bonding between hydroxyl and carboxylic acid groups) .
Q. How does solvent polarity affect the reactivity of this compound in esterification or amidation reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in esterification by stabilizing transition states. For amidation, coupling agents like EDCl/HOBt in dichloromethane improve yields. Solvent choice also impacts byproduct formation; for example, THF may reduce side reactions compared to toluene .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model protonation states of the carboxylic acid and hydroxyl groups. Solvation models (e.g., COSMO-RS) predict solubility trends, while molecular dynamics simulations assess thermal stability by tracking bond dissociation energies at elevated temperatures (e.g., 25–100°C) .
Q. What strategies resolve contradictions in reported melting points or solubility data across studies?
- Methodological Answer :
- Replicate experiments : Use standardized DSC (Differential Scanning Calorimetry) protocols to measure melting points (e.g., heating rate 10°C/min under nitrogen).
- Purity analysis : Employ HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities affecting solubility.
- Crystallographic variation : Polymorph screening (e.g., via solvent-drop grinding) identifies crystalline forms with distinct physical properties .
Q. What mechanistic insights explain the compound’s role in inhibiting specific enzymes (e.g., cyclooxygenase-2)?
- Methodological Answer : Docking studies (AutoDock Vina) and molecular dynamics simulations reveal binding affinities to enzyme active sites. For example, the hydroxyl group may form hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2), while the methyl group enhances hydrophobic interactions. Kinetic assays (e.g., fluorescence quenching) validate inhibition constants (Ki) .
Q. How can advanced spectroscopic methods (e.g., 2D NMR, HRMS) differentiate between isomeric byproducts during synthesis?
- Methodological Answer :
- HSQC and HMBC NMR : Correlate ¹H-¹³C couplings to distinguish regioisomers (e.g., ortho vs. para substitution).
- HRMS-ESI : Exact mass measurements (error < 2 ppm) confirm molecular formulas of byproducts.
- In-situ IR : Monitors reaction progress to minimize byproduct formation .
Q. What environmental degradation pathways occur for this compound under UV light or microbial action?
- Methodological Answer : Accelerated UV stability testing (e.g., QUV chamber, 340 nm) identifies photodegradation products via LC-MS. Microbial degradation studies (e.g., soil slurry assays with Pseudomonas spp.) track metabolite formation (e.g., hydroxylated or decarboxylated derivatives) using isotopic labeling (¹⁴C-tracing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
